molecular formula C10H10F4N4O B12452145 2-(2,6-Bis(difluoromethyl)-8-methyl-9H-purin-9-yl)ethanol

2-(2,6-Bis(difluoromethyl)-8-methyl-9H-purin-9-yl)ethanol

Cat. No.: B12452145
M. Wt: 278.21 g/mol
InChI Key: DXKQIZUZKWMORB-UHFFFAOYSA-N
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Description

2-(2,6-Bis(difluoromethyl)-8-methyl-9H-purin-9-yl)ethanol is a synthetic organic compound that belongs to the purine family This compound is characterized by the presence of difluoromethyl groups and a hydroxyl-ethyl side chain attached to the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Bis(difluoromethyl)-8-methyl-9H-purin-9-yl)ethanol typically involves multi-step organic reactions. One common method includes the alkylation of 2,6-difluoromethyl-8-methylpurine with ethylene oxide under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Bis(difluoromethyl)-8-methyl-9H-purin-9-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The difluoromethyl groups can be reduced under specific conditions.

    Substitution: The purine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of partially or fully reduced purine derivatives.

    Substitution: Formation of substituted purine compounds with various functional groups.

Scientific Research Applications

2-(2,6-Bis(difluoromethyl)-8-methyl-9H-purin-9-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,6-Bis(difluoromethyl)-8-methyl-9H-purin-9-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The difluoromethyl groups enhance its binding affinity and stability, making it a potent compound in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis(trifluoromethyl)benzoic acid
  • 2,6-Bis(1H-imidazol-2-yl)pyridine
  • 2,6-Bis(diarylamino)benzophenones

Uniqueness

Compared to similar compounds, 2-(2,6-Bis(difluoromethyl)-8-methyl-9H-purin-9-yl)ethanol is unique due to its specific substitution pattern on the purine ring and the presence of difluoromethyl groups

Properties

Molecular Formula

C10H10F4N4O

Molecular Weight

278.21 g/mol

IUPAC Name

2-[2,6-bis(difluoromethyl)-8-methylpurin-9-yl]ethanol

InChI

InChI=1S/C10H10F4N4O/c1-4-15-6-5(7(11)12)16-9(8(13)14)17-10(6)18(4)2-3-19/h7-8,19H,2-3H2,1H3

InChI Key

DXKQIZUZKWMORB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N=C(N=C2N1CCO)C(F)F)C(F)F

Origin of Product

United States

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